5-O-beta-Galactofuranosyl-galactofuranose
5-O-beta-Galactofuranosyl-galactofuranose
Brand Name:
Vulcanchem
CAS No.:
129728-07-0
VCID:
VC21237367
InChI:
InChI=1S/C12H22O11/c13-1-3(15)9-6(17)8(19)12(23-9)21-4(2-14)10-5(16)7(18)11(20)22-10/h3-20H,1-2H2/t3-,4-,5-,6-,7-,8-,9+,10+,11+,12-/m1/s1
SMILES:
C(C(C1C(C(C(O1)OC(CO)C2C(C(C(O2)O)O)O)O)O)O)O
Molecular Formula:
C12H22O11
Molecular Weight:
342.3 g/mol
5-O-beta-Galactofuranosyl-galactofuranose
CAS No.: 129728-07-0
Cat. No.: VC21237367
Molecular Formula: C12H22O11
Molecular Weight: 342.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 129728-07-0 |
|---|---|
| Molecular Formula | C12H22O11 |
| Molecular Weight | 342.3 g/mol |
| IUPAC Name | (2S,3R,4R,5R)-5-[(1R)-1-[(2R,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-2-hydroxyethyl]oxolane-2,3,4-triol |
| Standard InChI | InChI=1S/C12H22O11/c13-1-3(15)9-6(17)8(19)12(23-9)21-4(2-14)10-5(16)7(18)11(20)22-10/h3-20H,1-2H2/t3-,4-,5-,6-,7-,8-,9+,10+,11+,12-/m1/s1 |
| Standard InChI Key | PUGHZUFESKUDNP-FYRZUROHSA-N |
| Isomeric SMILES | C([C@H]([C@H]1[C@@H]([C@H]([C@@H](O1)O[C@H](CO)[C@H]2[C@@H]([C@H]([C@H](O2)O)O)O)O)O)O)O |
| SMILES | C(C(C1C(C(C(O1)OC(CO)C2C(C(C(O2)O)O)O)O)O)O)O |
| Canonical SMILES | C(C(C1C(C(C(O1)OC(CO)C2C(C(C(O2)O)O)O)O)O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator